N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-methylbenzamide
Description
Properties
IUPAC Name |
N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-12-3-2-4-14(11-12)17(22)18-9-10-20-16(21)8-7-15(19-20)13-5-6-13/h2-4,7-8,11,13H,5-6,9-10H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRMMQWUNXONSKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-methylbenzamide typically involves multiple steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Attachment of the Benzamide Moiety: The final step involves coupling the pyridazinone intermediate with 3-methylbenzoic acid or its derivatives using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques, automated synthesis platforms, and rigorous purification processes such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the cyclopropyl group or the pyridazinone ring, potentially forming hydroxylated or ketone derivatives.
Reduction: Reduction reactions can target the pyridazinone ring, converting it to a dihydropyridazine or hydrazine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂), nucleophiles (amines, thiols), and bases (NaOH, K₂CO₃) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dihydropyridazine compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: Investigating its biological activity, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, including as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-methylbenzamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
The pyridazinone ring in the target compound distinguishes it from other benzamide derivatives. For example:
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () replaces the pyridazinone-ethyl moiety with a hydroxy-dimethylethyl group. This substitution reduces aromaticity but introduces a polar hydroxyl group, enhancing solubility in polar solvents .
- N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine () features a benzodithiazine ring with sulfonyl and hydrazine groups, which confer distinct redox and electrophilic properties compared to the pyridazinone system .
Functional Group Analysis
Physicochemical and Reactivity Profiles
- Solubility: The target compound’s pyridazinone and cyclopropyl groups may reduce aqueous solubility compared to the hydroxylated analog in but improve lipid membrane permeability.
- Reactivity: The pyridazinone ring’s electron-deficient nature could facilitate nucleophilic aromatic substitution, unlike the benzodithiazine system in , which is stabilized by sulfonyl groups .
Biological Activity
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-methylbenzamide is a synthetic compound belonging to the pyridazinone class, which has garnered attention for its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , indicating a complex structure that includes a pyridazine ring and various substituents that enhance its biological activity. The presence of the cyclopropyl group is particularly noteworthy as it may influence the compound's interactions with biological targets.
Preliminary research suggests that this compound interacts with specific enzymes and receptors involved in inflammatory and microbial pathways. Its structure implies potential interactions with proteins and nucleic acids relevant to disease processes, particularly in cancer treatment where modulation of cell signaling pathways is crucial.
Biological Activity
The biological activity of this compound has been investigated in several contexts:
- Antitumor Activity : this compound has shown promising results in inducing cell cycle arrest and apoptosis in cancer cell lines. In vitro studies indicate significant inhibition of tumor growth through modulation of specific pathways associated with cell proliferation.
- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by inhibiting key enzymes involved in inflammatory responses, which may have implications for treating chronic inflammatory diseases.
- Microbial Activity : Research indicates potential antimicrobial effects, suggesting that this compound could be effective against certain bacterial strains.
Data Summary
The following table summarizes key findings regarding the biological activity of this compound:
| Biological Activity | Mechanism | Study Findings |
|---|---|---|
| Antitumor | Induces G1 cell cycle arrest and apoptosis | Significant reduction in tumor cell viability in vitro |
| Anti-inflammatory | Inhibition of inflammatory enzymes | Reduced levels of pro-inflammatory cytokines |
| Antimicrobial | Disruption of bacterial cell membranes | Effective against selected bacterial strains |
Case Study 1: Antitumor Efficacy
In a study conducted on human cancer cell lines, this compound demonstrated a dose-dependent decrease in cell viability, with IC50 values indicating strong potency against various tumor types. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis.
Case Study 2: Anti-inflammatory Mechanism
Another study evaluated the anti-inflammatory effects of the compound in a murine model of arthritis. Treatment with this compound resulted in decreased joint swelling and inflammation markers, suggesting its potential as a therapeutic agent for inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
